An In-depth Technical Guide to N-(1-Methyl-3-phenylpropyl)pentanamide
An In-depth Technical Guide to N-(1-Methyl-3-phenylpropyl)pentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(1-Methyl-3-phenylpropyl)pentanamide, a secondary amide of interest in organic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information based on established chemical principles, data from its constituent precursors, and general characteristics of N-substituted amides. The guide covers its nomenclature, proposed synthesis, and predicted physicochemical and spectroscopic properties, offering a foundational resource for researchers exploring this and related molecules.
Nomenclature and Structure
The compound with the common name "N-(1-Methyl-3-phenylpropyl)valeramide" is systematically named according to IUPAC nomenclature.
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IUPAC Name: N-(1-Methyl-3-phenylpropyl)pentanamide[1]
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Synonyms: N-(4-phenylbutan-2-yl)pentanamide, N-(1-Methyl-3-phenylpropyl)valeramide[1]
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Molecular Formula: C₁₅H₂₃NO[1]
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Molecular Weight: 233.35 g/mol
The chemical structure consists of a pentanamide (formerly valeramide) functional group where the nitrogen atom is substituted with a 1-methyl-3-phenylpropyl group. This side chain is also known as 4-phenylbutan-2-yl. The presence of a chiral center at the second carbon of the butyl chain means that this compound can exist as (R)- and (S)-enantiomers.
Figure 2: Proposed synthesis of N-(1-Methyl-3-phenylpropyl)pentanamide.
Synthesis of Precursors
This primary amine can be synthesized via the reductive amination of 4-phenyl-2-butanone (benzylacetone). A common laboratory method involves reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. An alternative published method involves the direct amination of 4-phenyl-2-butanol with ammonia over a ruthenium-pincer complex catalyst. [3] Experimental Protocol (Literature-Adapted for Reductive Amination): [3]
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In a suitable reaction vessel, dissolve 4-phenyl-2-butanol (1 equivalent) in a solvent such as 2-methyl-2-butanol.
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Add a catalytic amount of a suitable ruthenium catalyst (e.g., carbonylchlorohydrido[4,5-(di-i-propylphosphinomethylacridino)ruthenium(II)]).
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Seal the vessel (e.g., a Hastelloy autoclave) and introduce liquid ammonia (approximately 10-12 equivalents).
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Heat the reaction mixture to around 170°C and stir for 48 hours.
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After cooling and venting, the reaction mixture is filtered and the solvent is removed under reduced pressure.
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The crude product can be purified by distillation to yield 4-phenyl-2-butylamine.
Pentanoyl chloride is typically prepared by treating pentanoic acid (valeric acid) with a chlorinating agent. [4][5][6]Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. [4][5] Experimental Protocol (General Procedure): [5]
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In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber, add pentanoic acid.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution.
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Gently heat the mixture to facilitate the reaction, which is complete when gas evolution (SO₂ and HCl) ceases.
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The resulting pentanoyl chloride can be purified by fractional distillation.
Proposed Protocol for N-(1-Methyl-3-phenylpropyl)pentanamide Synthesis
This protocol is based on standard Schotten-Baumann conditions and should be optimized for specific laboratory conditions.
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Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-phenylpropylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Acyl Chloride Addition: Slowly add a solution of pentanoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution. The reaction can be exothermic, so slow addition is crucial.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Physicochemical Properties (Predicted)
As direct experimental data is unavailable, the physicochemical properties of N-(1-Methyl-3-phenylpropyl)pentanamide are predicted based on the general properties of N-substituted amides. [7][8]
| Property | Predicted Value/Characteristic | Rationale |
|---|---|---|
| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar N-substituted amides with comparable molecular weights can be liquids or solids. [7] |
| Boiling Point | High, likely >250°C. | Amides have high boiling points due to strong intermolecular hydrogen bonding and dipole-dipole interactions. [8] |
| Melting Point | If solid, likely in the range of 50-100°C. | Dependent on crystal lattice packing efficiency. |
| Solubility | Soluble in a wide range of organic solvents (e.g., alcohols, ethers, chlorinated solvents). Sparingly soluble in water. [7] | The long alkyl and phenyl groups increase lipophilicity, while the amide group provides some polarity. |
| Basicity | Very weak base. | The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing its availability to accept a proton. [9][10]|
Spectroscopic Data (Predicted)
The following are the expected key features in the spectroscopic analysis of N-(1-Methyl-3-phenylpropyl)pentanamide.
¹H NMR Spectroscopy
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Aromatic Protons: A multiplet in the range of 7.1-7.3 ppm corresponding to the five protons of the phenyl group.
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Amide Proton (N-H): A broad singlet or doublet (if coupled to the adjacent CH) typically in the range of 5.5-8.5 ppm.
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CH-N Proton: A multiplet corresponding to the proton on the carbon adjacent to the nitrogen.
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Aliphatic Protons: A series of multiplets corresponding to the various CH₂, CH, and CH₃ groups in the pentanoyl and 1-methyl-3-phenylpropyl chains. The methyl group on the chiral center would appear as a doublet.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.
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Aromatic Carbons: Several signals in the range of 125-145 ppm.
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Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the two alkyl chains.
Infrared (IR) Spectroscopy
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N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹.
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C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹. [11]* N-H Bend (Amide II band): An absorption band around 1550 cm⁻¹. [11]* C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 233.35).
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Fragmentation Pattern: Expected fragmentation would involve cleavage of the amide bond, as well as fragmentation of the alkyl chains. Common fragments would likely correspond to the pentanoyl cation and the 1-methyl-3-phenylpropyl cation or related fragments.
Potential Applications
While there are no specific documented applications for N-(1-Methyl-3-phenylpropyl)pentanamide, its structural features suggest potential areas for investigation in drug discovery and materials science. The 1-methyl-3-phenylpropylamine moiety is a known pharmacophore in some biologically active compounds. Amide functionalities are prevalent in a vast number of pharmaceuticals. Therefore, this compound could be explored for its potential biological activities.
Safety and Handling
No specific safety data is available for N-(1-Methyl-3-phenylpropyl)pentanamide. However, based on its precursors and general knowledge of similar compounds, the following precautions should be taken:
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1-Methyl-3-phenylpropylamine: This precursor is classified as corrosive and toxic if swallowed or in contact with skin. It can cause severe skin burns and eye damage. [12][13][14]* Pentanoyl Chloride: This reagent is corrosive and reacts with water. It should be handled in a fume hood with appropriate personal protective equipment.
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N-(1-Methyl-3-phenylpropyl)pentanamide: It should be handled with care in a well-ventilated area, wearing standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and contact with skin and eyes.
A full risk assessment should be conducted before handling this compound.
Conclusion
N-(1-Methyl-3-phenylpropyl)pentanamide is a chiral secondary amide for which direct experimental data is scarce. This guide provides a comprehensive theoretical framework for its synthesis, and predicted physicochemical and spectroscopic properties, based on established chemical principles and data from its precursors. This information serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this molecule.
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Laibo Chem. N-(1-METHYL-3-PHENYLPROPYL)-N-VALERAMIDE , Package: 1g. [Link]
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PubChem. 4-Phenylbutan-2-amine, (S)-. [Link]
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Xidi Chemistry. N-(1-METHYL-3-PHENYLPROPYL)-N-VALERAMIDE. [Link]
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RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. [Link]
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Fiveable. N-substituted Amides Definition. [Link]
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Chemistry LibreTexts. Chapter 17: Amines and Amides. [Link]
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